molecular formula C20H24N2 B15135270 Aristoquinoline

Aristoquinoline

カタログ番号: B15135270
分子量: 292.4 g/mol
InChIキー: HQDLJJQZMYAAPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aristoquinoline is a quinoline alkaloid naturally occurring in the Maqui tree ( Aristotelia chilensis ). It has been identified as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, demonstrating uncommon selectivity over other nAChRs such as α4β2 and α7 . This selective inhibition makes it a valuable chemical probe for studying the role of the α3β4 nAChR in substance use disorders. Growing evidence implicates the α3β4 nAChR, predominantly found in the medial habenula-interpeduncular nucleus pathway, in the addictive properties of cocaine. In preclinical studies, this compound significantly attenuated drug-seeking behavior in a cocaine-primed reinstatement model, highlighting its potential in researching treatments for cocaine use disorder (CUD) . Mechanistic studies suggest that this compound and its analogues inhibit the α3β4 nAChR in a non-competitive manner, acting as negative allosteric modulators rather than channel blockers . The compound serves as a privileged scaffold for medicinal chemistry, with structure-activity relationship (SAR) studies leading to derivatives with increased potency at the α3β4 nAChR . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C20H24N2

分子量

292.4 g/mol

IUPAC名

4-(4,4,8-trimethyl-3-azabicyclo[3.3.1]non-7-en-2-yl)quinoline

InChI

InChI=1S/C20H24N2/c1-13-8-9-14-12-17(13)19(22-20(14,2)3)16-10-11-21-18-7-5-4-6-15(16)18/h4-8,10-11,14,17,19,22H,9,12H2,1-3H3

InChIキー

HQDLJJQZMYAAPU-UHFFFAOYSA-N

正規SMILES

CC1=CCC2CC1C(NC2(C)C)C3=CC=NC4=CC=CC=C34

製品の起源

United States

化学反応の分析

Types of Reactions

Aristoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of this compound.

科学的研究の応用

Aristoquinoline is a naturally occurring alkaloid that has garnered attention for its activity as an antagonist of nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype . Research indicates its potential utility in treating substance use disorders, specifically cocaine addiction .

Scientific Research Applications

  • nAChR Antagonist this compound functions as an antagonist of the nicotinic acetylcholine receptors (nAChRs) . It shows a preference for the α3β4 subtype of nAChRs, which are considered potential targets for treating various substance use disorders .
  • Treatment of Addiction this compound's subtype selectivity has spurred interest in its potential use in treating addiction . Studies have demonstrated that this compound significantly attenuates drug-seeking behavior in animal models of cocaine relapse, supporting a role for the α3β4 nAChR in cocaine's addictive properties .
  • Analogues for Structure-Activity Relationships this compound's step-economic synthesis is applied to generate analogues to elucidate structure-activity relationships .

Preclinical Studies

  • Cocaine Relapse Research has demonstrated that this compound significantly attenuates drug-seeking behavior in animal models of cocaine relapse . This suggests a potential role for α3β4 nAChRs in the addictive properties of cocaine .
  • Pharmacokinetic studies A pharmacokinetic study of this compound was performed after intraperitoneal administration (10 mg/kg) in male Sprague Dawley rats (250 ± 25 g) .

Synthesis and Derivatives

  • Enantioselective Synthesis The enantioselective total synthesis of this compound has been achieved . A new preparation of the synthetic building block (–)-α-terpinyl amine was developed to avoid stoichiometric mercury reagents or azide-containing intermediates . Key steps in the optimized synthetic route include an intramolecular nitrilium ion cyclization to form the azabicyclo[3.3.1]nonane ring system and a diastereoselective reduction of the resulting imine mixture .
  • Derivatives of this compound Twenty-two derivatives of this compound were prepared and evaluated for their ability to inhibit the α3β4 nAChR . These studies revealed structure-activity trends and compounds with increased potency compared to this compound with few off-target liabilities . Additional mechanistic studies indicated that these compounds inhibit the α3β4 nAChR noncompetitively but do not act as channel blockers, suggesting they are negative allosteric modulators .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues from Aristotelia chilensis

Compound α3β4 IC₅₀ (µM) Selectivity (α3β4 vs. α4β2/α7) Mechanism Key Findings
Aristoquinoline 0.96 ± 0.38 High Negative allosteric modulator (NAM) Reduces cocaine-seeking behavior in relapse models
Aristoteline 0.40 ± 0.20 Moderate NAM Higher potency but less studied in vivo
Aristone 167 ± 3 Low NAM Minimal therapeutic potential
  • Aristoteline: Though more potent (IC₅₀ = 0.40 µM), its selectivity for α3β4 over α4β2 is less pronounced than this compound. Molecular docking suggests its lipophilicity enhances binding to the luminal site of α3β4 .
  • Aristone: Weak α3β4 inhibition (IC₅₀ = 167 µM) limits its utility, highlighting the critical role of the quinoline moiety in this compound’s activity .

Other nAChR Ligands

Compound α3β4 IC₅₀ (µM) Selectivity Mechanism Key Difference from this compound
Epibatidine 0.001 Low Orthosteric agonist Binds orthosteric site; high toxicity
AT-1001 0.05 Moderate Partial agonist Lacks subtype specificity
  • Epibatidine: Despite superior potency, its orthosteric agonism and non-selective activation of multiple nAChR subtypes result in severe side effects, limiting clinical use .
  • AT-1001: Shares the azabicyclic scaffold but acts as a partial agonist, contrasting with this compound’s NAM mechanism .

Structural and Functional Analysis

Stereochemical Influence

The (+)-enantiomer of this compound is significantly more potent than the (-)-form at α3β4 nAChRs, a finding critical for structure-activity relationship (SAR) studies . This contrasts with indole-containing Aristotelia alkaloids, which typically exhibit opposite stereochemical preferences .

Pharmacokinetic Profile

  • This compound: Rapid absorption (Tₘₐₓ = 10 min) and moderate half-life (1.7 h) support its use in acute relapse prevention .
  • Derivatives: Limited data exist, but fluorinated variants (e.g., Compound 25) may exhibit altered metabolic stability due to increased lipophilicity .

Therapeutic Implications

This compound uniquely attenuates cocaine-seeking behavior in relapse models without affecting self-administration, suggesting a specific role in preventing recidivism . In contrast, non-selective antagonists like mecamylamine show broader behavioral effects but poorer tolerability .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound α3β4 IC₅₀ (µM) α4β2 IC₅₀ (µM) α7 IC₅₀ (µM) Brain-to-Plasma Ratio
This compound 0.96 >10 >10 6.4
Compound 25 0.12 2.5 8.0 N/A
Epibatidine 0.001 0.002 0.005 12.0

Data compiled from .

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing aristoquinoline and its derivatives?

this compound synthesis requires precise control of reaction conditions (e.g., alkaloid isolation from Aristotelia chilensis) and structural validation via techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For derivatives, modifications at specific functional groups (e.g., hydroxyl or amine groups) are systematically tested to assess activity changes . Characterization must adhere to guidelines for novel compounds, including purity verification (>95% via HPLC) and spectral data comparison with literature for known analogs .

Q. How should researchers design initial pharmacological screening assays for this compound’s receptor selectivity?

Prioritize competitive binding assays or electrophysiological studies on heterologously expressed nAChR subtypes (e.g., α3β4 vs. α4β2 or α7). Use concentration-response curves to calculate IC₅₀ values, ensuring controls for non-specific binding (e.g., atropine for muscarinic receptors). Evidence from α3β4 nAChR inhibition studies shows this compound’s selectivity can be quantified via patch-clamp recordings in transfected HEK293 cells .

Q. What in vitro models are appropriate for evaluating this compound’s potential in substance use disorder research?

Use dopamine transporter (DAT) inhibition assays or calcium flux assays in neuroblastoma cells expressing target receptors. For cocaine addiction, correlate α3β4 nAChR inhibition with dopamine release modulation in striatal synaptosomes . Ensure replication of dose-dependent effects across ≥3 biological replicates to confirm robustness .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for enhanced α3β4 nAChR inhibition?

Systematically modify the tetracyclic core and side chains. For example, introducing bulkier substituents at C-12 reduced off-target effects while improving binding affinity. Test 22 derivatives in standardized assays (e.g., radioligand displacement) and use molecular docking to predict interactions with the receptor’s allosteric site . Prioritize compounds with >10-fold selectivity over other nAChR subtypes and low cytotoxicity (IC₅₀ > 50 μM in HEK293 viability assays) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound analogs?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). Address this by:

  • Conducting PK/PD studies in rodent models (e.g., plasma half-life via LC-MS/MS after 10 mg/kg i.p. administration) .
  • Comparing brain tissue concentrations with in vitro IC₅₀ values.
  • Using behavioral models (e.g., cocaine self-administration relapse tests) to validate target engagement .

Q. What mechanistic approaches confirm this compound’s mode of action as a negative allosteric modulator (NAM) of α3β4 nAChR?

  • Perform Schild analysis to distinguish competitive vs. non-competitive inhibition.
  • Use voltage-clamp electrophysiology to assess effects on receptor desensitization kinetics.
  • Mutagenesis studies (e.g., modifying the receptor’s transmembrane domain) can identify binding residues critical for allosteric modulation .

Q. How should researchers address reproducibility challenges in this compound-related neuropharmacological studies?

  • Adopt standardized protocols for animal models (e.g., Sprague Dawley rats, consistent housing conditions in operant chambers) .
  • Publish raw data (e.g., dose-response curves, chromatograms) as supplementary materials.
  • Validate findings across independent labs using blinded compound administration and automated data analysis tools .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit log[inhibitor] vs. response curves. Report Hill coefficients to assess cooperativity. For behavioral data, apply mixed-effects models to account for inter-animal variability, with post hoc tests (e.g., Tukey’s) for group comparisons .

Q. How can researchers differentiate artifact signals from true biological effects in this compound assays?

  • Include vehicle controls in all experiments.
  • Use orthogonal assays (e.g., fluorescence-based calcium imaging alongside electrophysiology).
  • Replicate findings under varying conditions (e.g., different cell lines or agonist concentrations) .

What frameworks guide the translation of this compound’s preclinical results into clinical research questions?

Apply the PICOT framework:

  • P opulation: Patients with cocaine use disorder.
  • I ntervention: this compound-derived NAMs.
  • C omparison: Existing therapies (e.g., cognitive-behavioral therapy).
  • O utcome: Reduced relapse rates.
  • T imeframe: 6-month follow-up.
    Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize clinical trial designs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。